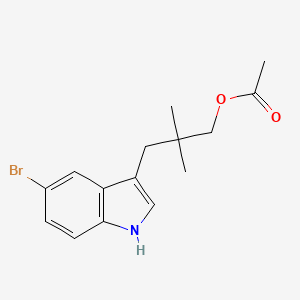
2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid is a complex organic compound characterized by its bromophenyl and dimethylphenyl groups attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 3-bromophenylbenzene is reacted with 3,4-dimethylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful temperature control and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography are employed to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl and dimethylphenyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it useful in drug discovery.
Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including anti-inflammatory and antioxidant activities. These properties make it a candidate for developing new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of advanced materials with specific applications.
Mecanismo De Acción
The mechanism by which 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the derivative and its intended application.
Comparación Con Compuestos Similares
2-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid
2-(3-Bromophenyl)-3-(2,4-dimethylphenyl)propanoic acid
2-(3-Bromophenyl)-3-(3,5-dimethylphenyl)propanoic acid
Uniqueness: 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid is unique due to its specific arrangement of bromophenyl and dimethylphenyl groups
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C17H17BrO2 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C17H17BrO2/c1-11-6-7-13(8-12(11)2)9-16(17(19)20)14-4-3-5-15(18)10-14/h3-8,10,16H,9H2,1-2H3,(H,19,20) |
Clave InChI |
UBQXGIKIOBZZFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C2=CC(=CC=C2)Br)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


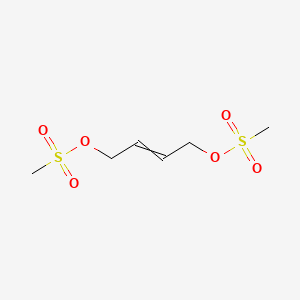


![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
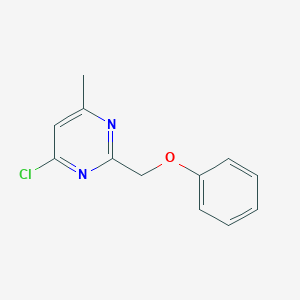
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
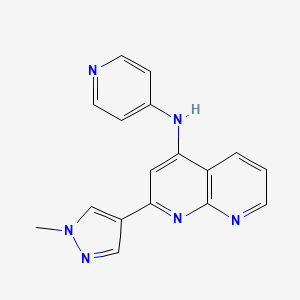
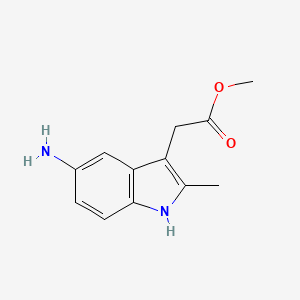
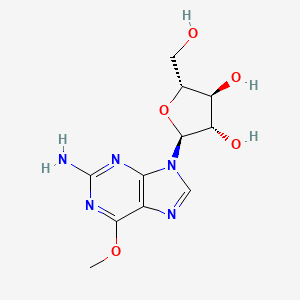
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
